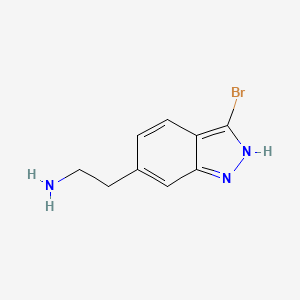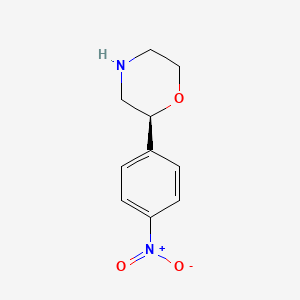
(S)-2-(4-Nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Nitrophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenyl)morpholine typically involves the condensation of 4-nitrobenzaldehyde with morpholine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite, acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Secondary amines, solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-(4-Nitrophenyl)morpholin-3-one.
Reduction: 4-Aminophenylmorpholine.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-2-(4-Nitrophenyl)morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylmorpholine: Lacks the stereochemistry present in (S)-2-(4-Nitrophenyl)morpholine.
4-Aminophenylmorpholine: A reduced form of this compound.
4-Nitrophenylmorpholin-3-one: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may provide advantages in terms of selectivity and potency compared to its non-stereoisomeric counterparts .
Propriétés
Numéro CAS |
920799-01-5 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2S)-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m1/s1 |
Clé InChI |
SGUCKOYGKLBSOC-SNVBAGLBSA-N |
SMILES isomérique |
C1CO[C@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


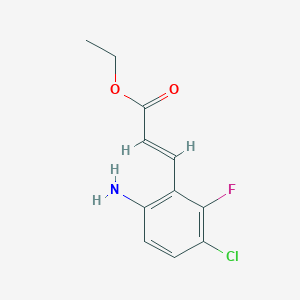

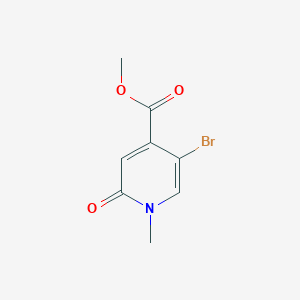
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)

![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
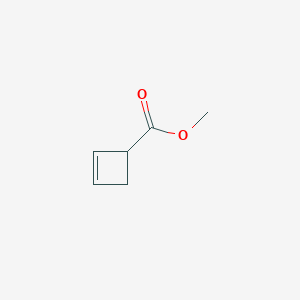

![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
